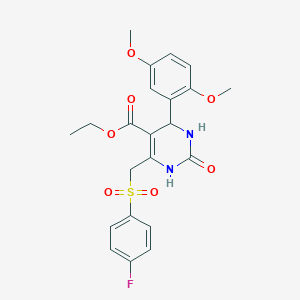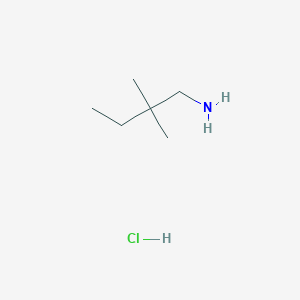![molecular formula C21H21N3OS B2532104 4-[2-Phenyl-6-(phenylsulfanylmethyl)pyrimidin-4-yl]morpholine CAS No. 303147-15-1](/img/structure/B2532104.png)
4-[2-Phenyl-6-(phenylsulfanylmethyl)pyrimidin-4-yl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
PI3K-AKT-mTOR Pathway Inhibitors
Compounds related to 4-(Pyrimidin-4-yl)morpholines are studied for their role as privileged pharmacophores in inhibiting PI3K and PIKKs. These compounds, due to the morpholine oxygen's ability to form key hydrogen bonding interactions, are selective over the broader kinome. This research highlights the compound's utility in developing potent, selective dual inhibitors of mTORC1 and mTORC2, suggesting their potential application in targeting the PI3K-AKT-mTOR pathway, a critical signaling pathway in cancer biology (Hobbs et al., 2019).
PTEN-deficient Cancers
Another study focused on the development of PI3Kβ-specific inhibitors for treating PTEN-deficient cancers. Through the discovery and optimization of pyrimidone indoline amide PI3Kβ inhibitors, this research supports the scientific rationale for targeting PI3Kβ in PTEN-deficient cell line growth and proliferation, demonstrating the compound's potential in cancer therapy (Certal et al., 2014).
Synthesis and Characterization of Pyrimidine Derivatives
Research on new Tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives explored the synthesis and spectral characterization of these compounds. This work contributes to the understanding of their pharmacological activities, laying the groundwork for future investigations into their therapeutic applications (Zaki et al., 2017).
Antimicrobial and Modulating Activity
The compound 4-(Phenylsulfonyl) morpholine demonstrates antimicrobial properties and modulating activity against standard and multi-resistant strains of various microorganisms. This highlights its potential use in developing new antimicrobial agents, particularly in combating drug-resistant bacterial infections (Oliveira et al., 2015).
Mécanisme D'action
Target of Action
The primary targets of 4-[2-Phenyl-6-(phenylsulfanylmethyl)pyrimidin-4-yl]morpholine are protein kinases . Protein kinases are enzymes that stimulate phosphate transfer from ATP to amino acids tyrosine, serine and/or threonine residues in protein substrates . They play a crucial role in controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
This compound interacts with its protein kinase targets by inhibiting their activity . This inhibition disrupts the normal signaling processes controlled by these kinases, leading to changes in cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
The compound’s action primarily affects the signaling pathways controlled by the protein kinases it targets . By inhibiting these kinases, the compound disrupts the normal flow of signals through these pathways, leading to downstream effects on cell growth, differentiation, migration, and metabolism .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific protein kinases it targets and the pathways these kinases control . Generally, by inhibiting its target kinases, the compound can disrupt cell growth, differentiation, migration, and metabolism .
Propriétés
IUPAC Name |
4-[2-phenyl-6-(phenylsulfanylmethyl)pyrimidin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS/c1-3-7-17(8-4-1)21-22-18(16-26-19-9-5-2-6-10-19)15-20(23-21)24-11-13-25-14-12-24/h1-10,15H,11-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWCYYOKRUAPJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=C2)CSC3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetamide](/img/structure/B2532022.png)
![5-methyl-2-(methylsulfanyl)-N-phenyl-7-(thiophen-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2532024.png)

![8-(4-Fluorophenyl)-13-(prop-2-en-1-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2532026.png)



![2-{6-Hydroxy-3-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]hex-1-en-1-yl}-1,3,3-trimethyl-3H-indol-1-ium perchlorate](/img/structure/B2532033.png)


![4-(4-fluorophenyl)-2-{[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B2532041.png)
![2-[(1E)-({[(2-hydroxyethoxy)carbonyl]amino}imino)methyl]-6-methoxyphenol](/img/structure/B2532042.png)

![6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazine-1-carbonyl)-3-phenylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2532044.png)